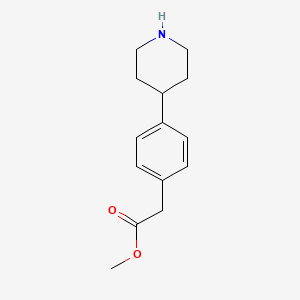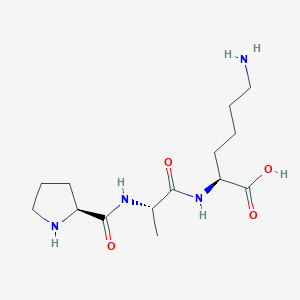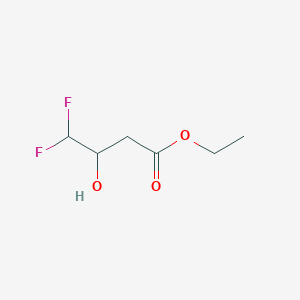
Ethyl 4,4-difluoro-3-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,4-difluoro-3-hydroxybutanoate is a chemical compound with the molecular formula C6H10F2O3 and a molecular weight of 168.14 g/mol . This compound is a colorless transparent liquid with a boiling point of 162°C and a density of 1.61 g/cm³ . It has gained attention due to its applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-difluoro-3-hydroxybutanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent. One common method is the reaction of ethyl acetoacetate with diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction proceeds as follows:
CH3COCH2COOEt+DAST→F2CHCOCH2COOEt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 4,4-difluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4-difluoro-3-oxobutyric acid ethyl ester.
Reduction: Formation of 4,4-difluoro-3-hydroxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4,4-difluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is employed in the production of agrochemicals, including fungicides and herbicides.
作用机制
The mechanism of action of Ethyl 4,4-difluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. In pharmaceuticals, it acts as a precursor for compounds that modulate potassium channels and inhibit GABA transaminase (GABA-T). These interactions can affect cellular signaling pathways and neurotransmitter levels, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 4,4-Difluoro-3-oxobutyric acid ethyl ester
- 4,4-Difluoro-3-hydroxybutanol
- Ethyl 4,4-difluoroacetoacetate
Uniqueness
Ethyl 4,4-difluoro-3-hydroxybutanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its difluoromethyl group enhances its reactivity and biological activity compared to similar compounds .
属性
分子式 |
C6H10F2O3 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
ethyl 4,4-difluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H10F2O3/c1-2-11-5(10)3-4(9)6(7)8/h4,6,9H,2-3H2,1H3 |
InChI 键 |
AVOIWRHEAKPCCW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(F)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
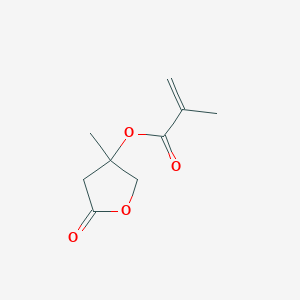
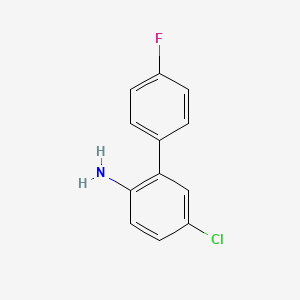
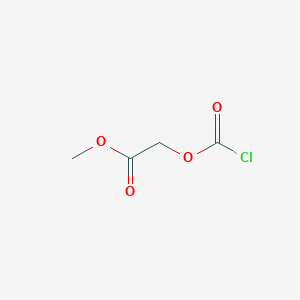


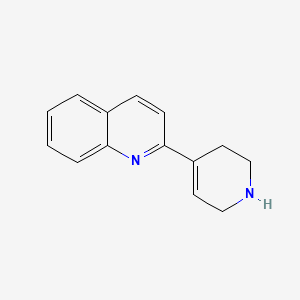
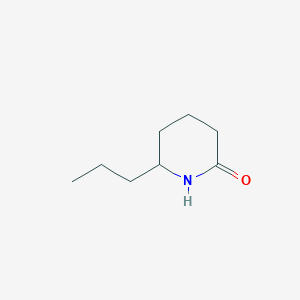

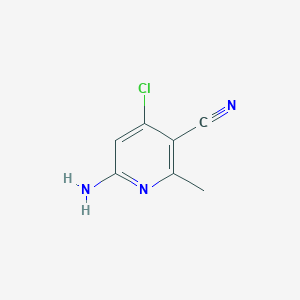
![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)
![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)

